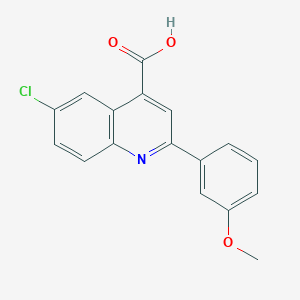

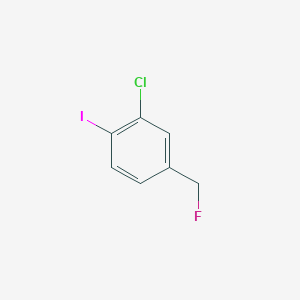

2-Chloro-4-(fluoromethyl)-1-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

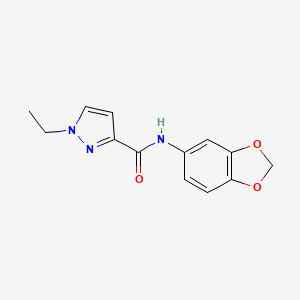

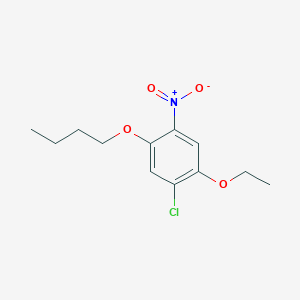

“2-Chloro-4-(fluoromethyl)-1-iodobenzene” is likely a halogenated aromatic compound, specifically a derivative of benzene. It contains a benzene ring with three substituents: a chlorine atom, a fluoromethyl group, and an iodine atom .

Synthesis Analysis

While the specific synthesis pathway for “2-Chloro-4-(fluoromethyl)-1-iodobenzene” isn’t available, similar compounds are often synthesized through halogenation reactions . For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(fluoromethyl)-1-iodobenzene” would likely involve a benzene ring with the three substituents attached at the 2nd, 4th, and 1st positions . Quantum chemical calculations can be used to predict the optimized geometry .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry and Catalysis

- Transition-Metal-Based Catalysis: Fluorinated benzenes like 2-Chloro-4-(fluoromethyl)-1-iodobenzene are used in organometallic chemistry due to their weak π-electron donating ability, allowing them to act as non-coordinating solvents or readily displaced ligands in transition metal catalysis. Their fluorine substituents influence binding strength and chemical reactivity, offering pathways for C-H and C-F bond activation using transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Synthetic Chemistry

- Regioselective Intramolecular Arylthiolations: 2-Fluoro and 2-chloro aryl thioureas, derivatives of halogenated benzenes, participate in regioselective intramolecular C-S bond formation under Cu(I) and Pd(II) catalysis, demonstrating the versatility of halogenated benzenes in facilitating novel bond formations (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

- Photodissociation Channels: Studies on monohalobenzenes, including fluorobenzene and chlorobenzene, have shown their potential in understanding excited state properties and photodissociation, which is relevant for designing materials with specific light-absorbing or emitting properties (Liu, Persson, & Lunell, 2004).

Material Science

- Fluorination Techniques: The development of methods for direct fluorination of organic compounds, including those related to 2-Chloro-4-(fluoromethyl)-1-iodobenzene, enhances the synthesis of fluorinated materials, which are crucial in various applications such as pharmaceuticals and agrochemicals (Kitamura, Kuriki, Morshed, & Hori, 2011).

Analytical and Physical Chemistry

- Vibrational Spectroscopy: The study of vibrational spectra of halobenzene cations, including those structurally related to 2-Chloro-4-(fluoromethyl)-1-iodobenzene, helps in understanding the ionization energies and electronic states of halogenated benzenes, providing insights into their physical and chemical properties (Kwon, Kim, & Kim, 2002).

Safety and Hazards

Zukünftige Richtungen

While the future directions for “2-Chloro-4-(fluoromethyl)-1-iodobenzene” are not available, the development of fluorinated chemicals has been steadily increased over the past 50 years. Many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward development of fluorinated chemicals has been steadily increased .

Eigenschaften

IUPAC Name |

2-chloro-4-(fluoromethyl)-1-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFHBGUCKCIDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(fluoromethyl)-1-iodobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)

![1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2929811.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B2929815.png)

![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)

![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)